molecular formula C36H21NO2 B14133690 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole

3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole

Cat. No.: B14133690
M. Wt: 499.6 g/mol
InChI Key: GCQWGDYIACKMHU-UHFFFAOYSA-N
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Description

3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is composed of a carbazole core with two dibenzo[b,d]furan groups attached at the 3 and 6 positions. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core or the dibenzo[b,d]furan groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole in its applications is primarily based on its electronic properties. The compound can efficiently transport electrons and exhibit high triplet energy levels, making it suitable for use in OLEDs and other electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, facilitating charge transport and light emission .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H21NO2

Molecular Weight

499.6 g/mol

IUPAC Name

3,6-di(dibenzofuran-2-yl)-9H-carbazole

InChI

InChI=1S/C36H21NO2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H

InChI Key

GCQWGDYIACKMHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)OC9=CC=CC=C98

Origin of Product

United States

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